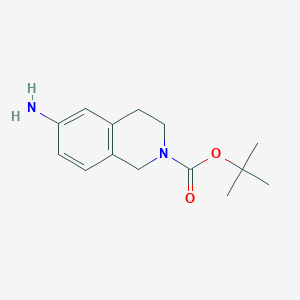

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Description

The exact mass of the compound Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOIFCYZWOTWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373344 | |

| Record name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164148-92-9 | |

| Record name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline, with CAS number 164148-92-9, is a key synthetic intermediate widely utilized in medicinal chemistry. Its structure, featuring a protected secondary amine within the tetrahydroisoquinoline core and a primary aromatic amine, makes it a valuable building block for the synthesis of complex molecules, most notably in the development of anticoagulant drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of Factor Xa inhibitors.

Chemical and Physical Properties

The physicochemical properties of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 164148-92-9 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥97% or ≥98% | [1][2] |

| Melting Point | 120-122 °C | |

| Boiling Point (Predicted) | 394.7 ± 42.0 °C | |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | |

| Solubility | Soluble in most organic solvents | |

| Storage Conditions | Store at room temperature or 2-8°C, in a desiccated environment, away from light. | [1][2][3] |

| SMILES | O=C(OC(C)(C)C)N1CC2=CC=C(N)C=C2CC1 | [1] |

| InChI Key | OLOIFCYZWOTWRO-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. A common and logical synthetic route starts from a commercially available precursor, which is subjected to nitration, followed by protection of the secondary amine, and finally, reduction of the nitro group to the desired primary amine.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for the preparation of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (Exemplary)

Step 1: Nitration of 1,2,3,4-tetrahydroisoquinoline

-

To a cooled solution of 1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred for a specified time and then carefully poured onto ice.

-

The resulting solution is neutralized with a base (e.g., NaOH) to precipitate the product.

-

The crude 6-nitro-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with water, and dried.

Step 2: N-Boc Protection of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

-

6-Nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable organic solvent (e.g., dichloromethane or THF).

-

A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 3: Reduction of the Nitro Group

-

2-N-Boc-6-nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalyst, typically palladium on carbon (Pd/C), is added.

-

The mixture is stirred under a hydrogen atmosphere until the reduction is complete.

-

Alternatively, reduction can be achieved using a metal chloride like tin(II) chloride (SnCl₂) in a suitable solvent.

-

The catalyst is removed by filtration, and the solvent is evaporated to give the final product, 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Discovery: Synthesis of Factor Xa Inhibitors

A primary and significant application of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is as a crucial building block in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa.[6][7] Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Role in the Synthesis of Factor Xa Inhibitors

The 6-amino group of the title compound serves as a key attachment point for coupling with other molecular fragments to construct the final inhibitor. The tetrahydroisoquinoline scaffold itself often plays a role in binding to the active site of the Factor Xa enzyme.

Experimental Workflow: Synthesis of a Factor Xa Inhibitor (Generic)

The following diagram outlines a generalized workflow for the synthesis of a Factor Xa inhibitor using 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

Detailed Protocol Steps (Conceptual)

-

Amide Coupling: The 6-amino group of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is coupled with a suitable carboxylic acid derivative (often containing other key pharmacophoric features) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.

-

Boc Deprotection: The Boc protecting group on the tetrahydroisoquinoline nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine.

-

Further Functionalization: The now free secondary amine can be further modified, for example, by amidine formation, which is a common feature in many Factor Xa inhibitors for interaction with the S1 pocket of the enzyme.

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4-1.5 ppm), the aliphatic protons of the tetrahydroisoquinoline ring (multiplets in the range of 2.5-4.5 ppm), the aromatic protons (in the aromatic region, with splitting patterns indicative of the substitution), and the protons of the amino group (a broad singlet).

-

¹³C NMR: Carbon signals corresponding to the Boc group (around 28 and 80 ppm), the aliphatic carbons of the tetrahydroisoquinoline ring, and the aromatic carbons would be expected.

-

FTIR: Characteristic absorption bands would be observed for N-H stretching of the primary amine, C-H stretching (aliphatic and aromatic), C=O stretching of the carbamate, and C-N stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of the Boc group.

Safety Information

6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety precautions in a laboratory setting. Based on available data, the following hazard and precautionary statements apply:[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in the construction of Factor Xa inhibitors highlights its importance in modern drug discovery. This guide provides essential technical information for researchers working with this compound, from its fundamental properties to its synthetic applications. As with any chemical reagent, appropriate handling and characterization are paramount for successful and safe research outcomes.

References

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]

- 3. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

Physicochemical Properties of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a scaffold for the development of Factor Xa inhibitors. Understanding its fundamental chemical and physical characteristics is crucial for its effective use in drug design, synthesis, and formulation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

| Property | Value | Source |

| Chemical Name | tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | [1] |

| Alternate Names | 6-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester | [2] |

| CAS Number | 164148-92-9 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 120-122 °C | [3] |

| Boiling Point | Not explicitly available. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has a boiling point of 232-233 °C. | [4] |

| Solubility | Soluble in most organic solvents. | [3] |

| Purity | ≥98% | [2] |

| Predicted XlogP | 2.0 | [1] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline are outlined below. These are generalized methods that can be applied to this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined by observing the temperature range over which the solid melts to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is packed into a capillary tube to a height of 1-2 mm.[5][6]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an oil bath (Thiele tube) can be used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.[7]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, hexane) should be chosen.

-

Procedure:

-

A small, accurately weighed amount (e.g., 10 mg) of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is placed in a test tube.

-

A known volume (e.g., 1 mL) of the selected solvent is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.[8]

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Classification: The compound's solubility can be classified as soluble, partially soluble, or insoluble in each solvent. For more quantitative results, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.[9]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, the pKa of the 6-amino group is of primary interest.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[10]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[11][12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups are protonated.[11]

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is related to its lipophilicity.

-

Procedure:

-

A calibrated RP-HPLC system with a C18 column is used.[13]

-

A series of standard compounds with known logP values are injected to create a calibration curve by plotting their logarithm of the capacity factor (k) against their known logP values.[14]

-

6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is then injected under the same conditions.

-

The retention time of the compound is used to calculate its capacity factor, and its logP is determined from the calibration curve.[14][15]

-

Role in Factor Xa Inhibition and the Coagulation Cascade

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block for the synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulant drugs.[16] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade.[17] The cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot.

The diagram below illustrates the position of Factor Xa in the coagulation cascade and the mechanism of action of FXa inhibitors.

As depicted, both the intrinsic and extrinsic pathways of the coagulation cascade converge at the activation of Factor X to Factor Xa.[18] Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[19] By directly inhibiting Factor Xa, drugs derived from 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline can effectively block the amplification of the coagulation cascade, thereby preventing thrombosis.[19] The tetrahydroisoquinoline scaffold is a key structural element that contributes to the binding of these inhibitors to the active site of Factor Xa.

References

- 1. PubChemLite - 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 6- Amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline at Best Price in Taizhou City, Zhejiang | Taizhou Diva Imp & Exp Co.,ltd [tradeindia.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. agilent.com [agilent.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Potential Therapeutic Roles for Direct Factor Xa Inhibitors in Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, also known as tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Herein, we detail the spectroscopic and spectrometric data, experimental protocols, and logical workflows required for the unambiguous identification and characterization of this compound.

Chemical Structure and Properties

6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a core scaffold found in numerous biologically active compounds. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the secondary amine and an amino group on the aromatic ring makes it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value |

| Chemical Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 164148-92-9 |

| Appearance | Expected to be an off-white to yellow solid |

Spectroscopic and Spectrometric Data

The following tables summarize the predicted and expected quantitative data from key analytical techniques used for the structural elucidation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.5-6.6 | dd | 1H | Ar-H |

| ~6.4-6.5 | d | 1H | Ar-H |

| ~4.4 | s | 2H | CH₂ (Position 1) |

| ~3.6 | t | 2H | CH₂ (Position 3) |

| ~3.5 (broad) | s | 2H | NH₂ |

| ~2.7 | t | 2H | CH₂ (Position 4) |

| 1.48 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~145.0 | Ar-C (C-NH₂) |

| ~130.0 | Ar-C |

| ~127.0 | Ar-C |

| ~115.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~45.0 | CH₂ (Position 1) |

| ~42.0 | CH₂ (Position 3) |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~28.0 | CH₂ (Position 4) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |

| 3050-3000 | Weak | C-H Stretch (aromatic) |

| 2975-2850 | Medium | C-H Stretch (aliphatic) |

| ~1685 | Strong | C=O Stretch (Boc-carbamate) |

| 1620-1580 | Medium | N-H Bend (primary amine) |

| 1520-1480 | Medium | C=C Stretch (aromatic) |

| 1250-1150 | Strong | C-N Stretch |

| ~820 | Strong | C-H Bend (aromatic, para-substituted-like) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion |

| 249.16 | [M+H]⁺ |

| 271.14 | [M+Na]⁺ |

| 193.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 149.10 | [M+H - Boc]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Analysis: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the mass spectrum in positive ion mode.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Workflow for Structure Elucidation

Caption: Workflow for the synthesis, purification, and structural elucidation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Hypothetical Signaling Pathway Inhibition

Given that tetrahydroisoquinoline derivatives are known to interact with various biological targets, the following diagram illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a kinase signaling pathway, a common target in drug discovery.

Caption: Hypothetical inhibition of a kinase signaling pathway by 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

This guide provides a foundational understanding of the structural characterization of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. The presented data and protocols are based on established principles of analytical chemistry and are intended to aid researchers in their scientific endeavors.

Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.[1] This document details the most common synthetic strategies, provides in-depth experimental protocols, and presents key data in a clear and accessible format.

Introduction to Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental motif in a vast array of alkaloids and synthetic molecules with significant therapeutic potential.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal scaffold for designing potent and selective ligands for various biological targets. The introduction of an amino group at the 6-position of the THIQ ring system further enhances its utility as a versatile intermediate for the synthesis of diverse compound libraries in drug development programs.

Core Synthetic Strategies

Several classical and modern synthetic methods can be employed for the construction of the tetrahydroisoquinoline framework. The most prominent among these are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[1]

-

Bischler-Napieralski Reaction: This method utilizes the cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline.[1][2]

-

Pomeranz-Fritsch-Bobbitt Reaction: This synthesis involves the acid-mediated cyclization of a benzaldehyde-derived aminoacetal to form the isoquinoline core.[3]

For the specific synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline, a common and efficient approach involves a two-step sequence starting from a readily available tetrahydroisoquinoline precursor: regioselective nitration at the 6-position, followed by the reduction of the nitro group to the desired amine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline via the nitration and subsequent reduction of an N-protected 1,2,3,4-tetrahydroisoquinoline.

Step 1: Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Reaction Principle: To control the regioselectivity of the nitration and to prevent side reactions at the secondary amine, the starting 1,2,3,4-tetrahydroisoquinoline is first protected, typically as an amide. The electron-donating nature of the acetylamino group directs the electrophilic nitration predominantly to the para-position (C6).

Materials and Reagents:

-

N-Acetyl-1,2,3,4-tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline

Reaction Principle: The nitro group of N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The acetyl protecting group is typically cleaved under the reaction or work-up conditions, particularly when using strong acids.

Materials and Reagents:

-

N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq).

-

Add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10 to precipitate the metal hydroxides.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude 6-amino-1,2,3,4-tetrahydroisoquinoline.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic route.

Table 1: Reaction Conditions and Yields for the Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 | 1-2 | 70-85 |

| 2 | Reduction & Deprotection | SnCl₂·2H₂O, HCl or Fe, HCl | Ethanol | Reflux | 2-4 | 80-95 |

Table 2: Spectroscopic Data for 6-Amino-1,2,3,4-tetrahydroisoquinoline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~6.8-7.0 | m | Aromatic-H |

| ~6.5 | m | Aromatic-H | |

| ~3.9 | s | CH₂ (C1) | |

| ~3.5 | br s | NH₂ | |

| ~3.1 | t | CH₂ (C3) | |

| ~2.7 | t | CH₂ (C4) | |

| ~2.0 | br s | NH | |

| ¹³C NMR | ~145 | s | Aromatic C-NH₂ |

| ~135 | s | Aromatic C | |

| ~128 | s | Aromatic C | |

| ~127 | d | Aromatic CH | |

| ~115 | d | Aromatic CH | |

| ~114 | d | Aromatic CH | |

| ~47 | t | CH₂ (C1) | |

| ~43 | t | CH₂ (C3) | |

| ~29 | t | CH₂ (C4) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic route to 6-amino-1,2,3,4-tetrahydroisoquinoline.

Role in Drug Discovery

Caption: Role of 6-amino-THIQ in a typical drug discovery workflow.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 6-Amino-Tetrahydroisoquinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the various substituted THIQs, the 6-amino derivatives have emerged as a particularly interesting class, demonstrating a range of biological effects from receptor antagonism to potential anticancer properties. This technical guide provides an in-depth look at the known biological activities of 6-amino-tetrahydroisoquinoline derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Orexin-1 Receptor Antagonism

A notable activity of 6-amino-THIQ derivatives is their ability to act as antagonists at the Orexin-1 (OX1) receptor. Orexins are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward pathways. The blockade of the OX1 receptor is being investigated as a potential therapeutic strategy for conditions such as substance abuse disorders.[2]

Quantitative Data for Orexin-1 Receptor Antagonism

Several 6-amino-tetrahydroisoquinoline compounds containing ester groups have been shown to possess moderate potency as OX1 receptor antagonists. The following table summarizes the available quantitative data for a representative compound.

| Compound ID | Structure | Assay Type | Target | Ke (nM) |

| 7a | 6-amino-THIQ with ester group | Calcium Mobilization-Based Functional Curve Shift Assay | Orexin-1 Receptor | 427 |

Table 1: Orexin-1 Receptor Antagonist Activity of a 6-amino-THIQ Derivative.[2]

Orexin Signaling Pathway

The Orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of the orexin neuropeptide, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. Antagonists of the OX1 receptor block this initial binding event, thereby preventing the downstream signaling cascade.

Experimental Protocol: FLIPR Calcium Mobilization Assay for Orexin-1 Receptor Antagonism

The potency of orexin receptor antagonists is commonly determined using a cell-based calcium mobilization assay, often performed on a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the change in intracellular calcium concentration in response to receptor activation.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin-1 receptor are used.

-

Cells are cultured in MEM-Alpha medium supplemented with 10% Fetal Bovine Serum (FBS), 400 µg/mL G418, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For the assay, cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[3]

2. Dye Loading:

-

The cell culture medium is removed, and the cells are washed four times with Tyrode's medium containing 2.5 mM probenecid and 1% gelatin.[3]

-

The cells are then incubated with MEM-Alpha medium containing the calcium-sensitive dye Fluo-3AM (4 µM) and 2.5 mM probenecid for 60 minutes at 37°C.[3] The AM ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

3. Compound and Agonist Preparation:

-

Test compounds (6-amino-THIQ derivatives) are prepared as 10 mM stock solutions in DMSO and serially diluted to the desired concentrations in an appropriate assay buffer (e.g., Tyrode's medium).

-

The agonist, Orexin-A, is prepared as a stock solution and diluted in the assay buffer to a final concentration that elicits a submaximal response (e.g., EC₈₀).

4. FLIPR Assay Execution:

-

The dye-loaded cell plate is placed into the FLIPR instrument.

-

A baseline fluorescence reading is taken (excitation at 488 nm, emission at 540 nm).[3]

-

The test compound (antagonist) is added to the wells, and the plate is incubated for a predefined period (e.g., 15-30 minutes).

-

The agonist (Orexin-A) is then added, and the change in fluorescence, corresponding to the intracellular calcium flux, is monitored in real-time.

5. Data Analysis:

-

The increase in fluorescence upon agonist addition is quantified.

-

The inhibitory effect of the test compound is determined by comparing the response in the presence of the compound to the control response (agonist alone).

-

The apparent dissociation constant (Ke) is calculated from the rightward shift of the agonist's dose-response curve in the presence of the antagonist.

Anticancer Activity

Recent research has explored the synthesis of novel 6-amino-tetrahydroisoquinoline derivatives, specifically dicarbonitrile and nitro-substituted analogs, with potential applications as anticancer agents.[3][4] While specific quantitative data for these compounds is still emerging, the general approach to evaluating their anticancer potential involves screening against a panel of human cancer cell lines.

Potential Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[2][5] Its overactivation is a common feature in many types of cancer. This pathway is a likely target for novel anticancer agents. Activated Akt can phosphorylate and inhibit pro-apoptotic proteins such as Bad and Bax, and the tumor suppressor p53, thereby promoting cell survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a standard method for identifying and characterizing novel anticancer drugs.[6]

1. Cell Lines and Culture:

-

The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Cells are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

2. Compound Preparation and Plating:

-

Test compounds are solubilized in DMSO.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

The plates are incubated for 24 hours before drug addition.

3. Drug Addition and Incubation:

-

Compounds are typically tested at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).

-

The plates are incubated with the compounds for 48 hours.

4. Endpoint Measurement (Sulforhodamine B Assay):

-

After incubation, the cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed with water and air-dried.

-

Cells are stained for 30 minutes with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound dye is solubilized with 10 mM trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

-

The percentage of cell growth is calculated relative to the no-drug control and the cell count at the time of drug addition.

-

Three dose-response parameters are calculated for each compound:

-

GI₅₀: The concentration that causes 50% inhibition of cell growth.

-

TGI: The concentration that causes total growth inhibition (cytostatic effect).

-

LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment period (lethal concentration).

-

Other Potential Activities

The versatile THIQ scaffold suggests that 6-amino derivatives may possess other biological activities. For instance, various THIQ derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[7][8] However, specific quantitative data for 6-amino substituted THIQs as PDE4 inhibitors are not yet available in the literature. Further research is needed to explore the full pharmacological profile of this promising class of compounds.

Conclusion

6-Amino-tetrahydroisoquinoline derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated activity as Orexin-1 receptor antagonists and their potential as anticancer agents highlight the importance of continued research into this chemical class. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and development of these compounds for a range of therapeutic applications. As more quantitative data becomes available, a clearer picture of the structure-activity relationships will emerge, enabling the rational design of more potent and selective 6-amino-THIQ derivatives.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Solubility Profile of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

| Property | Value | Reference |

| CAS Number | 164148-92-9 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Alternate Name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | [2] |

Solubility Profile

Direct, quantitative solubility data for 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline is limited. However, based on supplier information and the physicochemical properties of its functional groups (a lipophilic Boc group and a basic amino group on a tetrahydroisoquinoline core), a general solubility profile can be inferred.

Qualitative Solubility

The compound is generally described as being soluble in most organic solvents.

Estimated Quantitative Solubility in Organic Solvents

The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) group generally enhances solubility in organic solvents.[3] The following table provides estimated solubility based on data for other Boc-protected amino acids and related structures. These values should be considered as a guideline, and experimental verification is highly recommended.

| Solvent | Estimated Solubility | Notes |

| Dimethylformamide (DMF) | Miscible/Highly Soluble (>100 mg/mL) | Boc-protected amino acids generally show high solubility in DMF.[4] |

| Dimethyl Sulfoxide (DMSO) | Miscible/Highly Soluble (>100 mg/mL) | A common solvent for preparing stock solutions of Boc-protected compounds.[5] |

| Methanol | Soluble | Boc-protected amino acids are typically miscible in methanol.[4] |

| Ethanol | Soluble | Similar to methanol, good solubility is expected. |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving Boc-protected amines. |

| Acetonitrile | Soluble | Boc-protected amino acids are generally miscible in acetonitrile.[4] |

| Tetrahydrofuran (THF) | Soluble | Often used in reactions for Boc protection.[6] |

| Ethyl Acetate | Moderately Soluble | Boc-protected amino acids are often immiscible in ethyl acetate.[4] |

| Hexane | Sparingly Soluble/Insoluble | The polarity of the tetrahydroisoquinoline core and the amino group likely limits solubility in nonpolar alkanes.[4] |

Aqueous Solubility

The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the basic amino group. At neutral pH, the compound is likely to be sparingly soluble in water due to the hydrophobic Boc group and the tetrahydroisoquinoline scaffold.[7] The protonation of the amino group at acidic pH should increase aqueous solubility.

| Solvent System | Estimated Solubility | Notes |

| Water (neutral pH) | Sparingly Soluble | The hydrophobic nature of the Boc group and the core structure reduces water solubility. |

| Aqueous Acid (e.g., pH < 6) | Moderately Soluble | Protonation of the 6-amino group should enhance solubility. |

| Aqueous Base (e.g., pH > 8) | Sparingly Soluble | The amino group will be in its free base form, reducing solubility compared to the protonated state. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11] Laser nephelometry measures the light scattered by particles that precipitate out of solution.[12][13]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Caption: Workflow for Kinetic Solubility Determination.

Biological Context: Role in Factor Xa Inhibitor Synthesis

This compound is a valuable building block in the synthesis of direct Factor Xa inhibitors, a class of anticoagulant drugs.[1] Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin.[14][15] Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot.[15] By inhibiting Factor Xa, these drugs prevent the formation of thrombin and subsequent blood clots.[16] This makes them effective for the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and stroke.[16][17]

The tetrahydroisoquinoline moiety of the molecule serves as a scaffold that can be further functionalized to bind to the active site of Factor Xa.[18][19]

Caption: Blood Coagulation Cascade and Factor Xa Inhibition.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive working profile based on qualitative information and data from analogous structures. The provided experimental protocols offer a clear path for researchers to determine precise solubility values in various solvent systems. Understanding the solubility of this key intermediate is paramount for its efficient application in the synthesis of next-generation anticoagulants and other pharmaceutically relevant molecules.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. enamine.net [enamine.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. rheolution.com [rheolution.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Perspectives on factor Xa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 16. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 17. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 18. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline for Researchers and Drug Development Professionals

Introduction: 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid scaffold and versatile amino functionality make it an important intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its critical role in the development of anticoagulant therapies, specifically as a precursor to Factor Xa inhibitors.

Physicochemical Properties and Commercial Availability

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is commercially available from a range of suppliers. The compound is typically supplied as a white to off-white crystalline powder with a purity of 98% or higher.

| Property | Value | Reference |

| CAS Number | 164148-92-9 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 248.32 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥98% | [1][4] |

| Melting Point | 120-122 °C | [4] |

| Solubility | Soluble in most organic solvents | [4] |

| Storage | Store at room temperature in a desiccated environment | [4] |

Commercial Suppliers: A non-exhaustive list of commercial suppliers includes Santa Cruz Biotechnology, Pharmaffiliates, Sigma-Aldrich, and Taizhou Diva Imp & Exp Co.,ltd.[2][4][5][6] It is important to note that some suppliers, like Sigma-Aldrich, may provide this product for early discovery research without extensive analytical data, placing the responsibility of confirming identity and purity on the buyer.[6]

Synthesis of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry.[7] Its synthesis can be achieved through several established methodologies, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline ring system.[5][8][9][10] The reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and other heterocyclic compounds.[8]

Bischler-Napieralski Reaction: This method utilizes the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions to yield 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines.[11][12][13] Common dehydrating agents include phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃).[11][13]

A general workflow for the synthesis of a substituted tetrahydroisoquinoline, such as the 6-amino variant, followed by Boc protection is outlined below.

Experimental Protocol: Boc Protection of an Amine

Materials:

-

Amine (e.g., 6-amino-1,2,3,4-tetrahydroisoquinoline)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

-

Dissolve the amine in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amine.[14][15][16][17]

Application in Drug Development: A Precursor to Factor Xa Inhibitors

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a crucial intermediate in the synthesis of potent and long-acting oral Factor Xa inhibitors.[2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss following vascular injury. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the meshwork of the blood clot. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Logical Workflow in Drug Synthesis

The synthesis of Factor Xa inhibitors like apixaban and rivaroxaban often involves a multi-step process where 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline serves as a key structural component. The general workflow involves the deprotection of the Boc group, followed by coupling with other synthetic intermediates to assemble the final active pharmaceutical ingredient (API).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety measures for similar chemicals include:

-

Handling in a well-ventilated area or under a fume hood.[18]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

-

Avoiding inhalation, ingestion, and contact with skin and eyes.[18][20]

-

Storing in a tightly closed container in a dry and cool place.[18]

For detailed safety information, it is crucial to consult the specific SDS provided by the supplier.

Conclusion

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is a valuable and commercially available building block for drug discovery and development. Its utility as a key intermediate in the synthesis of Factor Xa inhibitors underscores its importance in the creation of modern anticoagulant therapies. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in the field of medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PubChemLite - 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 6- Amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline at Best Price in Taizhou City, Zhejiang | Taizhou Diva Imp & Exp Co.,ltd [tradeindia.com]

- 5. name-reaction.com [name-reaction.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler napieralski reaction | PPTX [slideshare.net]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Technical Guide: Safety and Handling of 6-Amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline (CAS No: 164148-92-9). The following sections detail the material's properties, associated hazards, and recommended procedures for safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risks in a laboratory or drug development setting.

Chemical and Physical Properties

6-Amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule often utilized as a building block in the synthesis of pharmaceutical compounds.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 164148-92-9 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 120-122 °C | [3] |

| Solubility | Soluble in most organic solvents | [3] |

| Purity | ≥98% | [2] |

Hazard Identification and Safety Data

This compound is classified as hazardous. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

| Category | Classification | Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed.[4] |

| Aquatic Hazard (Acute) | Category 1 | môi trường | Danger | H410: Very toxic to aquatic life with long lasting effects.[4] |

| Aquatic Hazard (Chronic) | Category 1 | môi trường | Danger |

Precautionary Statements: [4]

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P391: Collect spillage.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin exposure is avoided.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator or equivalent if ventilation is inadequate or for spill cleanup.

Handling Procedures

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5][6]

-

Recommended storage is at room temperature in a desiccated environment or refrigerated at 2-8°C.[1][3]

-

Store locked up in an area designated for toxic compounds (Storage Class Code 6.1C).[4][5]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]

Workflow for Safe Chemical Handling

The following diagram illustrates a standard workflow for the safe handling of 6-amino-2-n-Boc-1,2,3,4-tetrahydroisoquinoline from receipt to disposal.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 6- Amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline at Best Price in Taizhou City, Zhejiang | Taizhou Diva Imp & Exp Co.,ltd [tradeindia.com]

- 4. 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

The Therapeutic Potential of 6-Amino-Tetrahydroisoquinolines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its many derivatives, the 6-amino-tetrahydroisoquinoline moiety has emerged as a key pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 6-amino-THIQ compounds, with a focus on their potential in oncology and neuroscience.

Synthesis of 6-Amino-Tetrahydroisoquinoline Derivatives

The synthesis of substituted 6-amino-tetrahydroisoquinolines often employs multicomponent reactions (MCRs), which offer an efficient route to structurally diverse molecules. One notable approach involves a one-pot synthesis utilizing 1-alkylpiperidin-4-ones, malononitrile, and β-nitrostyrenes. This reaction is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and air-promoted dehydrogenation.[1]

Another effective MCR for generating these scaffolds is the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions. This method has been used to produce a variety of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields.[1]

General Experimental Protocol for Multicomponent Synthesis

A representative protocol for the synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives is as follows:

-

A mixture of a 1-alkylpiperidin-4-one (1.0 mmol), malononitrile (1.2 mmol), a β-nitrostyrene (1.0 mmol), and a catalyst (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol) or under solvent-free conditions is stirred at a specified temperature (e.g., room temperature to reflux) for a designated time (e.g., 2-24 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization or column chromatography to afford the desired 6-amino-tetrahydroisoquinoline derivative.[1]

Biological Activities and Therapeutic Potential

6-Amino-tetrahydroisoquinoline derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and modulators of central nervous system targets.

Anticancer Activity

Recent studies have highlighted the promise of 6-amino-THIQ analogs as potent anticancer agents.[3][4] Certain derivatives have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[3]

Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Derivatives [3]

| Compound | Target | Cell Line | IC50 (µM) |

| 7e | CDK2 | A549 (Lung Cancer) | 0.149 |

| Roscovitine (Control) | CDK2 | A549 (Lung Cancer) | 0.380 |

| 8d | DHFR | MCF7 (Breast Cancer) | 0.199 |

| Methotrexate (Control) | DHFR | MCF7 (Breast Cancer) | 0.131 |

Note: Compounds 7e and 8d are complex thieno[2,3-c]isoquinoline derivatives incorporating an amino group.

The inhibition of CDK2 by these compounds can lead to cell cycle arrest, a crucial mechanism for controlling cancer cell growth.

Orexin Receptor Antagonism

Substituted tetrahydroisoquinolines have been investigated as antagonists of orexin receptors, which are implicated in regulating sleep-wake cycles, reward processing, and addiction.[5][6] Structure-activity relationship (SAR) studies have indicated that substitutions at the 6- and 7-positions of the THIQ scaffold are critical for selectivity and potency.[5] Notably, 6-amino compounds containing an ester group have demonstrated moderate potency as orexin 1 (OX1) receptor antagonists.[2][5]

Table 2: Orexin 1 Receptor Antagonism by a 6-Amino-THIQ Derivative [2]

| Compound | Target | Ke (nM) |

| 7a | OX1 Receptor | 427 |

Note: Compound 7a is a 6-amino THIQ derivative with an ester group.

The antagonism of the OX1 receptor by these compounds could have therapeutic applications in the treatment of substance use disorders.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay

The antiproliferative activity of 6-amino-THIQ compounds against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]

Orexin Receptor Calcium Mobilization Assay

The functional activity of compounds as orexin receptor antagonists can be assessed using a calcium mobilization assay in cells expressing the receptor.[5]

-

Cell Line: A stable cell line expressing the human orexin 1 receptor (e.g., CHO-K1 cells) is used.

-

Cell Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are then incubated with various concentrations of the antagonist compounds.

-

Agonist Stimulation: Orexin-A, the natural agonist for the receptor, is added to the wells to stimulate a calcium response.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the orexin-A-induced calcium mobilization is determined, and the apparent dissociation constant (Ke) is calculated.[5]

Conclusion

6-Amino-tetrahydroisoquinoline compounds represent a promising class of molecules with significant therapeutic potential, particularly in the fields of oncology and neuroscience. Their synthetic accessibility through multicomponent reactions allows for the generation of diverse chemical libraries for structure-activity relationship studies. The demonstrated activity of these compounds as potent enzyme inhibitors and receptor antagonists underscores their importance as scaffolds for future drug discovery and development efforts. Further optimization of these molecules, guided by a deeper understanding of their mechanisms of action, is warranted to translate their preclinical promise into clinical candidates.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic routes for the preparation of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. Two primary strategies are outlined, commencing from either 1,2,3,4-tetrahydroisoquinoline or 3-methoxyphenethylamine. The protocols detail the necessary chemical transformations, including N-protection, nitration, and reduction, supported by quantitative data and experimental methodologies. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate comprehension and implementation in a research setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The specific derivative, 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline, serves as a versatile intermediate for the synthesis of a wide array of molecules with potential therapeutic applications. The presence of a primary amine at the 6-position allows for further functionalization, while the Boc-protected secondary amine at the 2-position enables controlled synthetic manipulations. This application note details two reliable synthetic pathways to access this key intermediate.

Synthetic Strategies

Two principal synthetic routes have been established for the synthesis of 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.

Route 1 initiates with the readily available 1,2,3,4-tetrahydroisoquinoline. The synthesis proceeds through three key steps:

-

N-Boc Protection: The secondary amine of the tetrahydroisoquinoline ring is protected with a di-tert-butyl dicarbonate (Boc) group.

-

Nitration: The aromatic ring of the N-Boc protected tetrahydroisoquinoline is regioselectively nitrated at the 6-position.

-

Reduction: The nitro group is subsequently reduced to the desired primary amine.

Route 2 provides an alternative pathway starting from 3-methoxyphenethylamine. This route involves:

-

Pictet-Spengler Cyclization: Formation of the tetrahydroisoquinoline core to yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

N-Boc Protection: Protection of the secondary amine.

-

Reduction: Conversion of the nitro group to an amine.

-

Demethylation: Cleavage of the methoxy group to yield a phenol, which would require further steps to be converted to an amine (this route is less direct for the target compound).

This document will focus on the more direct and efficient Route 1 .

Visualizing the Synthetic Pathway (Route 1)

Caption: Synthetic scheme for 6-amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline.